3-[(Propan-2-yloxy)methyl]azetidine
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(propan-2-yloxymethyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)9-5-7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
XNDXQXBEEIRZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yloxy)methyl]azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with propan-2-yloxy methyl halides under basic conditions. Another method includes the use of azetidin-2-one as a starting material, which undergoes a series of reactions to introduce the propan-2-yloxy methyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yloxy)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-[(Propan-2-yloxy)methyl]azetidine is a chemical compound featuring an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. It has a molecular weight of approximately 129.20 g/mol. The propan-2-yloxy group attached to the azetidine ring enhances the compound's solubility and reactivity.
Applications in Scientific Research
This compound has applications in diverse areas of scientific research.
Pharmaceutical Development It serves as a building block for synthesizing more complex compounds. Modifications to the azetidine structure can enhance its efficacy against various biological targets, making it a candidate for further drug development.
Antimicrobial and anticancer properties Research into the biological activity of this compound has indicated potential antimicrobial and anticancer properties. The compound may interact with specific enzymes or cellular pathways, leading to inhibition of bacterial growth or modulation of cancer cell proliferation.
Interaction studies Interaction studies assess how the compound interacts with enzymes, receptors, and other biomolecules, providing insights into its mechanism of action. Investigations have shown that modifications to the azetidine moiety can significantly alter its biological profile, suggesting pathways for optimizing its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yloxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This suggests its potential role as an anti-inflammatory and neuroprotective agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 3-[(Propan-2-yloxy)methyl]azetidine include:
Key Observations:
- Substituent Position : The target compound’s isopropoxymethyl group is attached via a methylene spacer, distinguishing it from 3-isopropoxyazetidine (direct O-iPr substitution). This spacer enhances conformational flexibility .
- Functional Group Reactivity : The acetoxymethyl group in 3-(acetoxymethyl)azetidine is hydrolytically labile, enabling prodrug strategies, whereas the ether group in the target compound offers greater stability .
- Aromatic vs. Aliphatic Substituents : Halogenated or naphthyl substituents (e.g., ) increase molecular weight and lipophilicity, impacting bioavailability and target binding .
Q & A
Q. What are the standard synthetic routes for 3-[(Propan-2-yloxy)methyl]azetidine?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Preparation of the azetidine ring via cyclization reactions using precursors like 3-amino-propanol derivatives.
- Step 2 : Functionalization with a propan-2-yloxymethyl group through nucleophilic substitution or coupling reactions. For example, reacting azetidine with (propan-2-yloxy)methyl halides under basic conditions (e.g., triethylamine) .
- Key variables : Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and reaction time (12–24 hours).
Q. What spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : H and C NMR confirm the azetidine ring structure and substituent placement. For example, the methylene protons adjacent to oxygen appear as a triplet at δ 3.5–4.0 ppm .
- IR spectroscopy : Peaks at ~1100 cm (C-O-C stretching) and ~2800 cm (C-H stretching of the isopropyl group) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular formula (CHNO) .
Q. What in vitro models assess the neuroprotective effects of azetidine derivatives?
- SH-SY5Y cells : Used to study protection against MPP-induced neurotoxicity, a Parkinson’s disease model. Metrics include mitochondrial membrane potential, ROS levels, and caspase-3 activity .
- BV2 microglial cells : Evaluates anti-inflammatory effects via suppression of NF-κB and MAPK pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to avoid side reactions .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Temperature control : Gradual warming (0°C → room temperature) minimizes decomposition of reactive intermediates .
- Table : Yield optimization data from literature:
| Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| THF | None | 0°C | 45 |
| DCM | TEA | 25°C | 62 |
| DMF | TBAB | 10°C | 78 |
Q. How to resolve contradictory data on neuroprotective efficacy across different cell models?
- Variable analysis : Differences in cell type (e.g., SH-SY5Y vs. BV2), compound concentration (e.g., 10 µM vs. 50 µM), and assay endpoints (e.g., ROS vs. ATP levels) can explain discrepancies .
- Mechanistic validation : Use siRNA knockdown or inhibitors to confirm target specificity (e.g., P2X7 receptor in microglia) .
- Dose-response profiling : Establish EC values in each model to compare potency .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Simulate binding to receptors (e.g., dopamine transporters) using software like AutoDock Vina. The propan-2-yloxy group may occupy hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include hydrogen bonds with azetidine nitrogen .
Q. How to analyze conflicting reports on the compound’s metabolic stability?
- In vitro assays : Compare hepatic microsomal stability (e.g., rat vs. human) to identify species-specific metabolism .
- Metabolite profiling : Use LC-MS/MS to detect oxidation products (e.g., sulfoxides) or glucuronidation .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated degradation .
Methodological Considerations
- Synthesis reproducibility : Ensure anhydrous conditions and inert atmosphere (N/Ar) to prevent azetidine ring hydrolysis .
- Biological assays : Include positive controls (e.g., ascorbic acid for oxidative stress assays) and validate assays with ≥3 replicates .
- Data interpretation : Cross-reference structural analogs (e.g., 3-(naphthalen-2-yl) derivatives) to contextualize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
